Rizolipase

Descripción general

Descripción

Lipase, also known as Rhizopus oryzae lipase, is an enzyme produced by the fungus Rhizopus oryzae. This enzyme is widely recognized for its ability to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. Due to its high specificity and stability, Lipase has found extensive applications in various industries, including food, pharmaceuticals, and biodiesel production .

Aplicaciones Científicas De Investigación

Lipase has a wide range of applications in scientific research:

Chemistry: Used as a biocatalyst in organic synthesis for the production of esters and other compounds.

Biology: Employed in studies of lipid metabolism and enzyme kinetics.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for lipid-related disorders.

Industry: Utilized in the production of biodiesel, detergents, and food additives

Mecanismo De Acción

Target of Action

Rizolipase, also known as pancrelipase lipase, is primarily targeted at dietary fat molecules in the human digestive system . It is an enzyme secreted by the pancreas and is responsible for the hydrolysis of these fat molecules .

Mode of Action

This compound catalyzes the hydrolysis of triglycerides to monoglycerides, glycerol, and fatty acids . This activity is performed by the hydrolyzation of the esters of fatty acids . The hydrolysis is initiated by the action of colipase, which helps to anchor lipase to the lipid-water membrane of the micelle, producing a surface change on lipase .

Biochemical Pathways

Lipases, including this compound, catalyze the breakdown of ester bonds of triglycerides at the interface between aqueous and oily layers . These enzymes are mostly extracellular and are produced during the fermentation process . They are known for their specificity, which can be categorized into positional, substrate, and stereo-specificity .

Pharmacokinetics

It is known that the enzyme is non-specific and exhibits high activity at ph 6, 40°c with high stability for 30 minutes . The constants Km and Vmax, calculated from the Lineweaver-Burk plot, are 0.3 mg/mL and 208.3 U/mL, respectively .

Result of Action

The primary result of this compound’s action is the breakdown of dietary fats into simpler components, facilitating their absorption in the digestive system . The enzyme has also been shown to have a role in biodiesel production, demonstrating its ability to form methyl oleate through the esterification of oleic acid and transesterification of olive oil .

Action Environment

The activity of this compound is influenced by environmental factors such as pH and temperature . It has been observed that monovalent metal ions such as Na+ (1 and 5 mM) and K+ (5 mM) enhance the activity of the lipase . Additionally, the presence of water-miscible organic solvents can lead to the unfolding of the enzyme molecule, exposing the inner hydrophobic residues and causing denaturation at a much faster rate than a pure aqueous system .

Análisis Bioquímico

Biochemical Properties

Rizolipase plays a crucial role in biochemical reactions, particularly in the hydrolysis of dietary fats . It interacts with triglycerides, the primary form of dietary fat, breaking them down into monoglycerides and free fatty acids. This enzymatic action is essential for the absorption of fats in the digestive system .

Cellular Effects

This compound influences cellular function by facilitating the breakdown and absorption of dietary fats. By converting triglycerides into absorbable units, it ensures cells receive the necessary lipids for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to the ester bonds in triglycerides and catalyzes their hydrolysis. This results in the production of monoglycerides and free fatty acids, which can be absorbed by cells. This enzymatic action does not involve enzyme inhibition or activation, but rather the catalytic activity of the enzyme itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed as a function of time. The enzyme exhibits stability and maintains its lipolytic activity over time. Long-term effects on cellular function, such as improved fat absorption, have been observed in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway. It interacts with triglycerides, catalyzing their breakdown into monoglycerides and free fatty acids. This process is essential for the absorption and utilization of dietary fats .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lipase is typically produced through microbial fermentation. The fungus Rhizopus oryzae is cultured in a suitable medium, and the enzyme is secreted extracellularly. The fermentation process involves the following steps:

Inoculation: Rhizopus oryzae spores are inoculated into a nutrient-rich medium.

Fermentation: The culture is incubated under optimal conditions (pH 6, 40°C) to promote enzyme production.

Harvesting: The culture broth is filtered or centrifuged to remove the fungal cells.

Purification: The enzyme is purified using techniques such as ammonium sulfate precipitation and dialysis.

Industrial Production Methods

In industrial settings, Lipase production is scaled up using bioreactors. The fermentation process is optimized to maximize enzyme yield. Immobilization techniques, such as adsorption and cross-linking, are employed to enhance enzyme stability and reusability. Chitosan is commonly used as a support material for immobilization .

Análisis De Reacciones Químicas

Types of Reactions

Lipase primarily catalyzes hydrolysis reactions, breaking down triglycerides into glycerol and free fatty acids. It can also catalyze esterification and transesterification reactions in non-aqueous media .

Common Reagents and Conditions

Hydrolysis: In aqueous media, Lipase catalyzes the hydrolysis of triglycerides at the water-lipid interface.

Esterification: In non-aqueous media, Lipase catalyzes the esterification of fatty acids with alcohols.

Transesterification: Lipase catalyzes the transesterification of triglycerides with methanol to produce biodiesel.

Major Products

Hydrolysis: Glycerol and free fatty acids.

Esterification: Esters (e.g., methyl oleate).

Transesterification: Biodiesel (e.g., methyl esters of fatty acids).

Comparación Con Compuestos Similares

Similar Compounds

Pancreatic Lipase: An enzyme produced by the pancreas that also catalyzes the hydrolysis of triglycerides.

Candida rugosa Lipase: A fungal lipase with similar catalytic properties.

Thermomyces lanuginosus Lipase: A thermostable lipase used in industrial applications.

Uniqueness of Lipase

Lipase is unique due to its high specificity for 1,3-positions of triglycerides, its stability in organic media, and its ability to function in both aqueous and non-aqueous environments. These properties make it highly versatile and suitable for a wide range of applications .

Propiedades

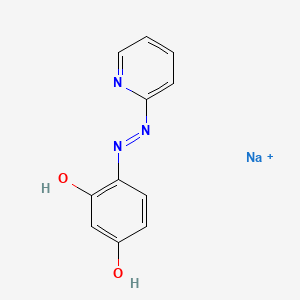

IUPAC Name |

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3NaO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Rizolipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9, 9001-62-1, 9014-49-7 | |

| Record name | NSC87878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacylglycerol lipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using rizolipase over porcine pancreatic lipase for treating exocrine pancreatic insufficiency (EPI)?

A1: A key advantage of this compound is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, this compound's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that this compound demonstrates higher activity across a broader pH range compared to porcine lipase, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.

Q2: Has this compound been used in any commercial products for EPI treatment?

A2: Yes, Nortase® is a commercially available medication in Germany that utilizes this compound for EPI treatment []. It contains a mixture of digestive enzymes, including this compound, derived from fungal sources through biotechnology.

Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?

A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate](/img/new.no-structure.jpg)

![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)